Cas no 1805008-72-3 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid)

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural features for synthetic applications. The presence of bromo and chloro groups at the 5- and 2-positions enhances its utility in cross-coupling reactions, while the difluoromethyl group introduces steric and electronic effects that can influence binding interactions in medicinal or agrochemical contexts. The carboxylic acid functionality at the 6-position provides a versatile handle for further derivatization, such as amide or ester formation. This compound is particularly valuable in pharmaceutical and material science research, where its multifunctional scaffold enables precise structural modifications. Its high purity and stability make it suitable for demanding synthetic workflows.
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid structure
1805008-72-3 structure
Product Name:5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid
CAS No:1805008-72-3
MF:C7H3BrClF2NO2
MW:286.458027124405
CID:4859078
Update Time:2025-10-23

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid
    • Inchi: 1S/C7H3BrClF2NO2/c8-3-1-2(6(10)11)5(9)12-4(3)7(13)14/h1,6H,(H,13,14)
    • InChI Key: SCLZIPGMWNWKSP-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=NC(=C(C(F)F)C=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • XLogP3: 3
  • Topological Polar Surface Area: 50.2

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062492-1g
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid
1805008-72-3 97%
1g
$1,519.80 2022-04-01

Additional information on 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805008-72-3)

The compound 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid, identified by the CAS number 1805008-72-3, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity in synthetic chemistry.

The molecular structure of this compound is characterized by a pyridine ring system, which serves as the central framework. The substituents attached to the pyridine ring include a bromine atom at position 5, a chlorine atom at position 2, a difluoromethyl group at position 3, and a carboxylic acid group at position 6. These substituents contribute to the compound's distinct chemical properties and reactivity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The presence of halogen atoms (bromine and chlorine) in the molecule enhances its pharmacokinetic properties, making it a promising candidate for various therapeutic applications. Additionally, the difluoromethyl group introduces unique electronic effects that can influence the molecule's interaction with biological targets.

One of the most notable applications of this compound is in the field of medicinal chemistry, where it is being explored as a potential lead compound for anti-tumor and anti-viral agents. Researchers have demonstrated that the bromine and chlorine substituents can significantly impact the molecule's bioavailability and efficacy when administered as a drug.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution, electrophilic substitution, and oxidation reactions. The use of modern catalytic techniques has further enhanced the efficiency and selectivity of these reactions, enabling chemists to produce high-purity samples for research purposes.

Moreover, the carboxylic acid group present in this compound allows for further functionalization through esterification or amidation reactions. These modifications can be used to tailor the molecule's properties for specific applications, such as improving its solubility or enhancing its ability to target specific biological pathways.

Recent advancements in computational chemistry have also provided valuable insights into the structure-property relationships of this compound. Molecular modeling studies have revealed that the spatial arrangement of substituents on the pyridine ring plays a critical role in determining its interactions with biomolecules such as enzymes and receptors.

In conclusion, 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805008-72-3) is a versatile organic compound with immense potential in various fields of chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for further research and development into novel therapeutic agents.

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